molecular formula C8H6ClNO2 B3271773 4-Chloro-2-methoxyphenyl isocyanate CAS No. 55440-53-4

4-Chloro-2-methoxyphenyl isocyanate

Cat. No.: B3271773
CAS No.: 55440-53-4
M. Wt: 183.59 g/mol
InChI Key: RIIPUKRPXLRZAF-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenyl isocyanate is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIPUKRPXLRZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55440-53-4
Record name 4-chloro-1-isocyanato-2-methoxybenzene
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Contextualization of Substituted Aryl Isocyanates in Advanced Chemical Research

Substituted aryl isocyanates are a cornerstone in the synthesis of a wide array of complex organic molecules. The presence of various substituents on the aromatic ring allows for the fine-tuning of the isocyanate's reactivity and physical properties, making them valuable building blocks in medicinal chemistry, materials science, and agrochemical development. The interplay of electronic and steric effects from these substituents can influence the electrophilicity of the isocyanate carbon, thereby dictating its reaction kinetics and selectivity with a range of nucleophiles.

The chloro and methoxy (B1213986) groups on the phenyl ring of 4-Chloro-2-methoxyphenyl isocyanate, for instance, exert distinct electronic influences. The chlorine atom at the para-position acts as an electron-withdrawing group through induction, while the methoxy group at the ortho-position is electron-donating through resonance. This particular substitution pattern creates a unique electronic environment that can modulate the reactivity of the isocyanate group, a feature that is actively explored in the design of novel synthetic methodologies.

Significance of Isocyanate Functionality in Organic Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group, primarily due to the electrophilic nature of the central carbon atom. a2bchem.com This reactivity allows isocyanates to readily undergo addition reactions with a wide variety of nucleophiles, including alcohols, amines, and water, to form carbamates (urethanes), ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. a2bchem.comacs.org These linkages are fundamental to the production of polyurethanes, polyureas, and other important polymers. a2bchem.comresearchgate.net

In the realm of fine chemical synthesis, the isocyanate functionality serves as a linchpin for the construction of diverse molecular architectures. The reaction of isocyanates with amines to form ureas is a particularly robust and high-yielding transformation. rsc.org For example, research on 2-methoxyphenyl isocyanate has demonstrated its utility as a chemoselective reagent for the protection of amines. rsc.org This is achieved through the formation of a stable urea (B33335) derivative, which can later be cleaved under specific conditions to regenerate the free amine. rsc.org This strategy highlights the isocyanate's role as a versatile tool for functional group manipulation in multi-step syntheses.

Spectroscopic and Structural Elucidation of 4 Chloro 2 Methoxyphenyl Isocyanate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, the distinct vibrational modes of the chemical bonds within the molecule can be determined, each corresponding to a specific frequency.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule as a function of frequency. The resulting spectrum is a plot of infrared intensity versus wavenumber, where peaks correspond to the energy absorbed to excite molecular vibrations.

The most prominent and characteristic feature in the infrared spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. For aromatic isocyanates, this band typically appears in the region of 2280–2240 cm⁻¹. In the case of 4-Chloro-2-methoxyphenyl isocyanate, this intense absorption is the most readily identifiable peak, confirming the presence of the isocyanate functionality. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group influence the electron density distribution within the molecule, which in turn affects the bond strength and vibrational frequency of the N=C=O group.

The FTIR spectrum of this compound also displays a series of bands associated with the vibrations of the benzene (B151609) ring. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to a set of characteristic bands in the 1600–1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the number and position of these bands.

The presence of the chloro and methoxy substituents introduces additional vibrational modes. The C-Cl stretching vibration is generally observed in the low-frequency region of the spectrum. For instance, in related chloro-substituted phenyl isocyanates, the C-Cl stretching vibration has been assigned in the range of 760-505 cm⁻¹. The C-O-C stretching vibrations of the methoxy group are expected to appear as distinct bands in the fingerprint region. Typically, the asymmetric C-O-C stretching is found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. These substituent-induced vibrations provide further confirmation of the compound's structure.

Vibrational Mode Expected Frequency Range (cm⁻¹)
N=C=O Asymmetric Stretch2280 - 2240
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1040
C-Cl Stretch760 - 505

Table 1: Expected FTIR Vibrational Frequencies for this compound.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability.

Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, the symmetric stretching vibration of the isocyanate group, which is typically weak in the infrared spectrum, can be more readily observed in the Raman spectrum. Similarly, the symmetric "breathing" mode of the benzene ring, where all the carbon atoms move in and out in phase, gives a strong and characteristic Raman line. The analysis of both FTIR and Raman spectra thus provides a more complete picture of the vibrational modes of the molecule.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Calculations for Vibrational Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups and skeletal framework. However, the assignment of observed vibrational bands to specific atomic motions, especially in complex molecules, can be challenging due to the coupling of various vibrational modes. To achieve a more precise and reliable assignment of the vibrational spectra of this compound, a normal coordinate analysis (NCA) is employed.

NCA is a computational method that models the vibrational motions of a molecule based on its geometry and force field. The potential energy distribution (PED) is then calculated to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a detailed understanding of the nature of the vibrational bands.

For this compound, the vibrational spectrum is characterized by several key regions. The most prominent feature is the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which is typically observed in the range of 2280–2240 cm⁻¹. spectroscopyonline.com The position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The methoxy (-OCH₃) and chloro (-Cl) groups influence the electron density distribution within the molecule, which in turn affects the force constant of the N=C=O bond.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600–1400 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching vibrations are found at lower wavenumbers. ubc.canih.gov

A detailed assignment of the vibrational modes of this compound, aided by PED calculations, allows for a comprehensive understanding of its molecular structure and bonding.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Assignment (Contribution from PED)
~3100-3000Aromatic C-H stretching
~2270Asymmetric N=C=O stretching
~1600Aromatic C=C stretching
~1500Aromatic C=C stretching
~1450CH₃ asymmetric bending
~1250Aryl-O stretching
~1050In-plane aromatic C-H bending
~800Out-of-plane aromatic C-H bending
~700C-Cl stretching

Note: This table represents predicted values based on the analysis of analogous compounds and general spectroscopic principles. spectroscopyonline.comubc.canih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the substituted benzene ring.

The proton attached to the carbon adjacent to the isocyanate group (H-6) is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the isocyanate. The proton ortho to the chlorine atom (H-5) will also be shifted downfield. The proton between the methoxy and isocyanate groups (H-3) will likely be the most upfield-shifted aromatic proton. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.9 - 7.1d
H-57.1 - 7.3dd
H-67.3 - 7.5d
-OCH₃3.8 - 4.0s

Note: This table represents predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy. ubc.cachemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the isocyanate group (-N=C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of 120-140 ppm.

The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the electron-withdrawing chlorine atom (C-4) and the oxygen atom of the methoxy group (C-2) will be significantly deshielded. The carbon of the methoxy group (-OCH₃) will appear as a distinct signal in the upfield region, typically around 55-60 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-NCO)125 - 135
C-2 (-OCH₃)150 - 160
C-3110 - 120
C-4 (-Cl)125 - 135
C-5120 - 130
C-6115 - 125
-N=C =O120 - 140
-OC H₃55 - 60

Note: This table represents predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy. libretexts.orgoregonstate.eduacs.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net This technique would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of the absorption maximum. As an electron-donating group, the methoxy group typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

Predicted λmax (nm)Electronic Transition
~220-240π → π
~270-290π → π

Note: This table represents predicted values based on the analysis of analogous aromatic compounds and general principles of UV-Vis spectroscopy. materialsciencejournal.orgresearchgate.net

Correlation with Molecular Orbital Energies

The reactivity and electronic properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP/6-311G(d,p), are used to model the electronic structure of such molecules. materialsciencejournal.org The HOMO is the orbital most likely to donate an electron in a chemical reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that accepts an electron, defining its electrophilic character. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, as the methoxy group is an electron-donating group that increases the energy of the HOMO. The electron-withdrawing chlorine atom and the isocyanate group would contribute to lowering the energy of the LUMO, making it the site for nucleophilic attack. The energy gap (ΔE = ELUMO – EHOMO) dictates the molecule's reactivity; a smaller gap suggests higher reactivity. youtube.com Various global reactivity descriptors can be calculated from these orbital energies to quantify the chemical behavior. nih.gov

Table 1: Theoretical Reactivity Descriptors Based on FMO Energies

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron configuration.
Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity to accept electrons.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular formula of this compound is C₈H₆ClNO₂, corresponding to a monoisotopic mass of approximately 183.01 g/mol . The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of phenyl isocyanates and related aromatic compounds typically proceeds through predictable pathways. libretexts.orgmassbank.eusphinxsai.com For this compound, the primary fragmentation steps are expected to involve the loss of the isocyanate group, the methoxy group, and the chlorine atom.

Proposed Fragmentation Pathway:

Molecular Ion (M⁺˙): The intact molecule with one electron removed, showing a peak at m/z ≈ 183.

Loss of NCO: Cleavage of the C-N bond results in the loss of an isocyanate radical (•NCO), yielding a chloromethoxy-phenyl cation at m/z ≈ 141.

Loss of CH₃: The molecular ion can lose a methyl radical (•CH₃) from the methoxy group to form a fragment at m/z ≈ 168.

Loss of CO: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment could occur, leading to a peak at m/z ≈ 140.

Loss of Cl: Fragmentation can also involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments, leading to ions at m/z ≈ 148 (from M⁺˙).

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Proposed Fragment IonFormula of Fragment
183/185[M]⁺˙ (Molecular Ion)[C₈H₆ClNO₂]⁺˙
155/157[M - CO]⁺˙[C₇H₆ClNO]⁺˙
148[M - Cl]⁺[C₈H₆NO₂]⁺
141/143[M - NCO]⁺[C₇H₆ClO]⁺
113[C₆H₄O]⁺[C₆H₄O]⁺

X-ray Crystallography of Derivatives for Solid-State Structural Insights

While obtaining single crystals of the liquid this compound itself is challenging, its solid-state structural properties can be thoroughly investigated through the synthesis and X-ray diffraction analysis of its crystalline derivatives, such as ureas and thioureas. These derivatives are readily formed by the reaction of the isocyanate with primary or secondary amines. The resulting crystal structures provide definitive information on molecular conformation, packing, and the non-covalent interactions that dictate the supramolecular architecture. nih.gov

Analysis of a urea (B33335) or thiourea (B124793) derivative of this compound would reveal key conformational features. The core urea or thiourea moiety is typically planar or near-planar. The 4-chloro-2-methoxyphenyl ring would be twisted relative to this plane, defined by a specific dihedral angle. The substituent on the other nitrogen atom would also adopt a sterically favorable conformation.

Table 3: Representative Crystallographic Data for a Hypothetical Urea Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.4
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1305
Z (Molecules/Unit Cell) 4

The stability of the crystal structure of these derivatives is dominated by a network of non-covalent interactions.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions occur when rings are arranged in a parallel or parallel-displaced fashion, with centroid-to-centroid distances typically in the range of 3.3–3.8 Å. This type of interaction helps to organize the molecules into columns or layers.

Other Interactions: Halogen bonding (involving the chlorine atom) and van der Waals forces are also crucial in ensuring efficient packing and stabilizing the crystal lattice.

Table 4: Common Non-Covalent Interactions in Urea/Thiourea Derivatives

Interaction TypeDonor-AcceptorTypical Distance (Å)Description
Hydrogen Bond N-H···O2.8 - 3.2Strong interaction forming dimers or chains.
Hydrogen Bond N-H···S3.2 - 3.6Key interaction in thiourea derivatives.
Hydrogen Bond C-H···O3.0 - 3.5Weaker interaction contributing to network stability.
π-π Stacking Phenyl Ring ↔ Phenyl Ring3.3 - 3.8Stabilizes packing through aromatic interactions.

Theoretical and Computational Investigations of 4 Chloro 2 Methoxyphenyl Isocyanate

Reaction Mechanism Elucidation through Computational Modeling

While 4-Chloro-2-methoxyphenyl isocyanate is used in various chemical reactions, particularly in the synthesis of ureas and other derivatives for combinatorial chemistry and drug discovery, there are no available computational studies that model the mechanisms of these reactions. acs.orggoogle.comgoogle.com Research into its reactivity appears to be based on experimental outcomes rather than theoretical modeling of reaction pathways, transition states, or activation energies.

Identification of Transition States and Intermediate Structures

In the computational investigation of a chemical reaction, the identification of transition states and intermediate structures is paramount to elucidating the reaction mechanism. A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that molecules pass through as they transform from reactants to products. Intermediates, on the other hand, are metastable species that reside in local energy minima along the reaction pathway.

For a molecule like this compound, which features a highly reactive isocyanate group (-N=C=O), theoretical chemists would typically investigate reactions such as nucleophilic attack at the central carbon of the isocyanate, cycloaddition reactions, or dimerization. Using quantum chemical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of these reactions.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the dimerization of an isocyanate, a concerted [2+2] cycloaddition mechanism might be proposed, proceeding through a four-membered ring transition state. Alternatively, a stepwise mechanism involving a diradical or zwitterionic intermediate could be operative. Computational studies on similar isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), have been conducted to understand such reaction pathways. uni-miskolc.hu

Calculation of Activation Barriers and Reaction Path Energetics

The reaction energy (ΔE) or enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy). These energetic parameters are crucial for predicting the feasibility and kinetics of a reaction.

For this compound, one would expect the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy (B1213986) group to influence the activation barriers of its reactions. For example, in a nucleophilic attack, the electronic effects of these substituents on the electrophilicity of the isocyanate carbon would be a key factor. Studies on the reactions of various substituted phenols with isocyanates have shown that electron-withdrawing substituents on the phenol (B47542) increase the reaction rate, which is related to the energetics of the reaction pathway. researchgate.net

Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction of a Substituted Phenyl Isocyanate

SpeciesRelative Energy (kcal/mol)
Reactants (Isocyanate + Nucleophile)0.0
Transition State+15.2
Intermediate+2.5
Product-10.8

Note: This table is illustrative and does not represent actual calculated data for this compound.

Analysis of Molecular Orbital Interactions and Charge Transfer at Transition States

A deeper understanding of the factors controlling the activation barrier can be gained by analyzing the molecular orbital interactions and charge transfer that occur at the transition state. As reactants approach the transition state geometry, their molecular orbitals begin to interact. This interaction involves both stabilizing and destabilizing components.

Stabilizing Interactions: These typically involve the interaction between an occupied molecular orbital of one reactant and an unoccupied molecular orbital of the other. For example, in a nucleophilic attack on the isocyanate, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate is crucial.

Destabilizing Interactions: These arise from the repulsion between occupied orbitals of the interacting fragments.

Geometric Distortion: The energy required to distort the reactants from their equilibrium geometries to the geometry they adopt in the transition state also contributes to the activation barrier.

Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify charge transfer between the interacting fragments at the transition state. This analysis can reveal the extent to which electrons are donated from the nucleophile to the electrophile, providing insight into the electronic nature of the transition state. For aromatic isocyanides, the extended conjugation of the phenyl ring allows for better delocalization of back-donating electrons, making them better π-acceptors than their aliphatic counterparts. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. researchgate.netyoutube.com It focuses on the interactions between the HOMO and the LUMO of the reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the highest energy molecular orbital that contains electrons. It is associated with the ability of a molecule to donate electrons, acting as a nucleophile or a base. The LUMO is the lowest energy molecular orbital that is empty. It is associated with the ability of a molecule to accept electrons, acting as an electrophile or an acid.

For this compound, a DFT calculation would reveal the energies and spatial distributions of its HOMO and LUMO.

HOMO: The HOMO is likely to be localized on the aromatic ring and the oxygen atom of the methoxy group, as these are the most electron-rich parts of the molecule.

LUMO: The LUMO is expected to be centered on the isocyanate group, particularly on the central carbon atom, which is the primary electrophilic site.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

Table 2: Illustrative FMO Data for Substituted Aryl Isocyanates

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenyl Isocyanate-7.2-0.86.4
4-Chlorophenyl Isocyanate-7.4-1.16.3
4-Methoxyphenyl (B3050149) Isocyanate-6.9-0.66.3

Note: This table contains representative data for illustrative purposes and is not from a single comparative study. Actual values depend on the level of theory and basis set used.

Prediction of Reactivity Sites and Reaction Pathways

FMO theory predicts that a reaction is most likely to occur at the atoms where the HOMO and LUMO have their largest lobes (coefficients). The interaction is strongest when the energy difference between the HOMO of one molecule and the LUMO of the other is small.

In a reaction between this compound and a nucleophile, the primary interaction would be between the HOMO of the nucleophile and the LUMO of the isocyanate. Since the LUMO of the isocyanate is predicted to be localized on the isocyanate carbon, this is the expected site of nucleophilic attack.

The substituents on the aromatic ring modulate the energies of the frontier orbitals and the electron density at different positions. The electron-donating methoxy group will raise the energy of the HOMO, making the molecule a potentially better electron donor in certain reactions. The electron-withdrawing chlorine atom will lower the energy of both the HOMO and the LUMO. A lower LUMO energy generally makes the molecule a better electrophile. DFT studies on related systems, such as substituted arylisothiocyanates, have shown how substituents influence the distribution and energy of frontier orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

While DFT calculations are excellent for studying the energetics of specific reaction pathways, they typically describe molecules at a static, 0 Kelvin temperature. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules over time, taking into account temperature and solvent effects.

For a compound like this compound, MD simulations could be employed to study:

Conformational Dynamics: The methoxy group can rotate relative to the aromatic ring. MD simulations could explore the preferred conformations and the energy barriers between them in a solution environment.

Solvation Effects: The interaction of the isocyanate with solvent molecules can be explicitly modeled to understand how the solvent influences its reactivity and conformational preferences.

Interactions with Larger Systems: If this isocyanate is to be used in the synthesis of polymers or in biological applications, MD simulations can model its interaction with polymer chains or biological macromolecules like proteins.

To date, specific MD simulation studies on this compound have not been identified in the surveyed literature. However, the methodology is well-suited for investigating the dynamic aspects of its chemical and physical behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netnih.gov In the context of this compound, QSPR modeling can be a powerful tool to predict its reactivity towards various nucleophiles, a critical aspect in its industrial applications, such as polyurethane synthesis. patsnap.comrsc.org The underlying principle of QSPR is that the chemical structure of a molecule inherently contains the information that dictates its physical and chemical behaviors. researchgate.net

The development of a robust QSPR model for predicting the reactivity of this compound involves several key steps:

Data Set Compilation: A reliable dataset of isocyanate compounds with experimentally determined reactivity data is essential. researchgate.net This dataset should ideally include a diverse range of substituted phenyl isocyanates to ensure the model's broad applicability.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges on atoms, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). The reactivity of the isocyanate group is particularly influenced by the electrophilicity of its central carbon atom. semanticscholar.org

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and geometry of the molecule. mdpi.comchemrxiv.org

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the calculated descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using statistical techniques like cross-validation to prevent overfitting and ensure its reliability for predicting the reactivity of new or untested compounds. nih.gov

For this compound, the substituents on the phenyl ring, a chloro group at the 4-position and a methoxy group at the 2-position, will significantly influence its reactivity. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the isocyanate group, thereby enhancing its reactivity. Conversely, the electron-donating methoxy group may have a counteracting effect. A QSPR model would be able to quantify these combined effects.

To illustrate the application of QSPR in predicting the reactivity of this compound, a hypothetical set of molecular descriptors and their correlation with a reactivity parameter (e.g., the logarithm of the rate constant, log(k)) for a series of substituted phenyl isocyanates are presented in the tables below.

Table 1: Hypothetical Molecular Descriptors for a Set of Substituted Phenyl Isocyanates

Compoundlog(k)Dipole Moment (Debye)LUMO Energy (eV)Partial Charge on NCO Carbon
Phenyl isocyanate-2.502.80-1.200.450
4-Chlorophenyl isocyanate-2.101.90-1.500.480
4-Methoxyphenyl isocyanate-2.803.50-1.100.430
This compound -2.35 3.10 -1.35 0.465
2,4-Dichlorophenyl isocyanate-1.802.20-1.700.500

This table contains hypothetical data for illustrative purposes.

Table 2: Example of a QSPR Model Equation

A possible QSPR model derived from the hypothetical data in Table 1 could take the form of the following linear equation:

log(k) = β₀ + β₁ * (Dipole Moment) + β₂ * (LUMO Energy) + β₃ * (Partial Charge on NCO Carbon)

Where β₀, β₁, β₂, and β₃ are the regression coefficients determined through statistical analysis.

Table 3: Statistical Performance of the Hypothetical QSPR Model

Statistical ParameterValue
Correlation Coefficient (R²)0.95
Cross-validated R² (Q²)0.88
Standard Error of Estimate0.12

This table contains hypothetical data for illustrative purposes.

A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. nih.gov By inputting the calculated descriptors for this compound into the validated QSPR equation, a reliable prediction of its reactivity can be obtained without the need for extensive experimental work. researchgate.netnih.gov Such models are invaluable for screening large numbers of potential reactants and for optimizing reaction conditions in industrial processes. patsnap.com

Advanced Applications in Organic Synthesis and Materials Science Excluding Biological/medical

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

As a substituted aryl isocyanate, 4-Chloro-2-methoxyphenyl isocyanate serves as a key building block in sophisticated organic synthesis. The isocyanate functional group (-N=C=O) is highly reactive toward nucleophiles, while the chloro and methoxy (B1213986) substituents on the phenyl ring provide mechanisms for controlling electronic properties, reactivity, and solubility of intermediates and final products.

Aromatic isocyanates are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. While specific research on this compound is limited, the reactivity of closely related compounds provides a strong indication of its potential. For instance, 4-methoxyphenyl (B3050149) isocyanate is utilized in the preparation of complex structures like 6H-indolo[2,3-b]quinolines. sigmaaldrich.com This suggests that this compound can similarly participate in cyclization reactions following an initial reaction at the isocyanate group. The presence of the chloro and methoxy groups can be exploited to fine-tune the electronic density of the aromatic ring, influencing the regioselectivity and yield of subsequent cyclization steps to form tailored heterocyclic systems.

The development of methods to construct sterically congested chiral molecules is a significant challenge in organic chemistry. Recent advances have demonstrated the utility of substituted aryl isocyanates in novel catalytic reactions to create complex amides with specific three-dimensional arrangements.

In a notable example, a cobalt-catalyzed asymmetric reductive coupling strategy was developed to synthesize sterically bulky chiral amides. acs.org This reaction successfully couples various aryl isocyanates with tertiary alkyl halides. The study demonstrated broad compatibility with isocyanates bearing both electron-donating and electron-withdrawing substituents, including halogenated isocyanates (fluoro, chloro, bromo) and those with methoxy groups. acs.org The reaction tolerates these substitutions at various positions on the phenyl ring, achieving excellent yields and high enantioselectivity. acs.org This powerful method allows for the creation of α-quaternary stereocenters, a long-standing hurdle in asymmetric synthesis, by leveraging the reactivity of the isocyanate group. acs.org The success with similarly substituted isocyanates strongly supports the applicability of this compound in constructing such tailored molecular architectures.

Contribution to Novel Polymer Systems and Materials Development

Isocyanates are fundamental to the production of polyurethanes, a highly versatile class of polymers. patsnap.comwikipedia.org By incorporating specialized isocyanates like this compound, chemists can develop advanced polymer analogues and functionalized materials with specific, predictable properties.

Polyurethanes are typically formed through the reaction of diisocyanates with polyols. wikipedia.org While this compound is a monofunctional isocyanate, it can be used as a chain-capping agent or to create specific end-functionalized polymers. The introduction of the 4-chloro-2-methoxyphenyl group at the polymer chain end can significantly modify the properties of the resulting material. The chlorine atom can enhance flame retardancy and thermal stability, while the methoxy group can alter polarity, adhesion, and solubility. This allows for the precise tuning of the polymer's mechanical and chemical properties for specialized applications.

Table 1: Predicted Influence of Substituents on Polyurethane Properties

Substituent GroupPredicted Effect on Polymer PropertiesRationale
Chloro (-Cl) Increased flame retardancy, enhanced thermal stability, increased density.The presence of halogen atoms is a known strategy for imparting flame-retardant characteristics to polymers. The strong C-Cl bond contributes to thermal stability.
Methoxy (-OCH₃) Modified polarity and solubility, potential for improved adhesion, altered intermolecular forces.The ether linkage introduces a polar site, affecting how the polymer interacts with solvents and surfaces. It can also influence hydrogen bonding potential in the polymer matrix.
Combined Effect Creation of a multifunctional polymer with a unique balance of properties not achievable with standard isocyanates.The combination allows for multi-parameter tuning, for example, creating a flame-retardant material with specific adhesive characteristics.

Development of Isocyanate-Functionalized Materials for Specific Applications

The high reactivity of the isocyanate group makes it ideal for grafting the 4-chloro-2-methoxyphenyl moiety onto various substrates to create functionalized materials. For example, materials with surface hydroxyl (-OH) or amine (-NH₂) groups, such as cellulose, silica (B1680970), or other polymers, can be readily modified. The reaction forms a stable covalent (urethane or urea) linkage, permanently altering the surface properties of the material. This functionalization can be used to control surface energy, hydrophobicity, chemical resistance, and biocompatibility for specific, high-performance applications.

Utilization in Green Chemistry Approaches (e.g., Isocyanate-Free Polyurethane Pathways using related compounds)

Growing environmental and safety concerns over the use of toxic isocyanates and their phosgene-based production methods have spurred the development of "green" or isocyanate-free pathways to polyurethanes. nih.govrsc.org These approaches create structurally similar polymers, often called non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), while avoiding hazardous precursors. researchgate.net

The most prominent isocyanate-free route involves the polyaddition reaction of bis-cyclic carbonates with diamines. acs.orgglobaljournals.org This reaction is advantageous as it often proceeds without a catalyst, is not sensitive to moisture, and produces polyhydroxyurethanes (PHUs). The hydroxyl groups present along the polymer backbone can enhance adhesion and provide sites for further cross-linking or functionalization. researchgate.netglobaljournals.org The cyclic carbonate precursors can themselves be synthesized via green methods, such as the cycloaddition of carbon dioxide (CO₂) to epoxides, representing a method of CO₂ utilization. globaljournals.org

Another significant green chemistry approach is transurethanization, which involves the polycondensation of a bis-carbamate with a diol, releasing a small alcohol molecule (like methanol) as the only byproduct. nih.govacs.org These methods are part of a broader industry trend toward more sustainable practices, aiming to reduce the reliance on hazardous chemicals like phosgene (B1210022) and volatile isocyanates. patsnap.com

Table 2: Comparison of Polyurethane Synthesis Pathways

FeatureTraditional Isocyanate PathwayIsocyanate-Free (Cyclic Carbonate) Pathway
Primary Reactants Diisocyanates, Polyols wikipedia.orgBis-cyclic carbonates, Diamines acs.orgglobaljournals.org
Key Precursor Phosgene (highly toxic) wikipedia.orgnih.govEpoxides, Carbon Dioxide (CO₂) globaljournals.org
Primary Linkage Urethane (-NH-CO-O-)Hydroxyurethane (-NH-CO-O- with adjacent -OH) researchgate.net
Byproducts None (polyaddition)None (polyaddition)
Moisture Sensitivity High (water reacts with isocyanates to form CO₂) wikipedia.orgLow nih.govglobaljournals.org
Safety Profile Involves highly toxic and sensitizing isocyanates. nih.govAvoids isocyanates, considered a safer alternative. researchgate.net

Design and Synthesis of Functional Small Molecules for Chemical Research

This compound is a highly reactive and versatile chemical intermediate, prized in organic synthesis for its ability to introduce a substituted arylurea or carbamate (B1207046) moiety into a molecule. The electrophilic isocyanate group (-N=C=O) readily undergoes addition reactions with a wide range of nucleophiles, making it a valuable building block for constructing complex functional small molecules. Its utility stems from the predictable and efficient nature of these reactions, which allows for the systematic design of novel compounds with tailored properties for various research applications in chemistry and materials science. The presence of the chloro and methoxy substituents on the phenyl ring further modulates the reactivity and physical properties of the resulting derivatives.

The primary application of this compound in this context is its reaction with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted ureas. This transformation is a cornerstone of synthetic chemistry, providing a robust method for linking different molecular fragments. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isocyanate group. This process is typically high-yielding and can be performed under mild conditions, often without the need for a catalyst. This method is used to create a diverse library of urea (B33335) derivatives for investigation in areas such as supramolecular chemistry, catalysis, and as precursors for more complex heterocyclic systems.

Similarly, the reaction of this compound with alcohols or phenols yields the corresponding carbamate esters. This reaction, analogous to urea formation, involves the nucleophilic attack of the hydroxyl group on the isocyanate. Carbamates are stable functional groups that are integral to the structure of many important organic compounds. In chemical research, these carbamate derivatives are explored for their unique conformational properties and their potential as ligands for metal catalysts or as building blocks in polymer synthesis.

Beyond these fundamental reactions, this compound is a candidate for more advanced synthetic strategies aimed at creating highly complex and sterically hindered molecules. For instance, modern catalytic methods can utilize aryl isocyanates in novel transformations. A notable example is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, which furnishes sterically congested chiral amides. acs.org While this specific reaction was demonstrated with other aryl isocyanates, the broad substrate scope suggests its applicability to this compound. acs.org Such methods are at the forefront of organic synthesis, enabling the construction of molecules with quaternary stereocenters that are challenging to access through traditional means. These complex amides are of significant interest in the development of new chiral auxiliaries and ligands for asymmetric catalysis.

The table below summarizes the key synthetic transformations involving this compound for the creation of functional small molecules.

Table 1: Synthetic Applications of this compound

Reaction Type Reactant Product Class General Reaction Scheme
Urea Formation Primary or Secondary Amine (R¹R²NH) Substituted Urea Urea Formation Reaction
Carbamate Formation Alcohol or Phenol (B47542) (R-OH) Carbamate Carbamate Formation Reaction
Advanced Amide Synthesis Racemic Tertiary Alkyl Halide Chiral α-Quaternary Amide Advanced Amide Synthesis Reaction

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
Urea
Carbamate
Amide
Alcohol
Phenol
Amine

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Isocyanate Reactions

The reactivity of the isocyanate group (-N=C=O) is central to its utility, and catalysts are crucial for controlling reaction rates and selectivity. patsnap.compatsnap.com Future research will likely focus on developing novel catalytic systems that offer enhanced performance over traditional catalysts, such as organotin compounds, which face increasing restrictions due to toxicity. wernerblank.com

A significant area of interest is the development of non-tin catalysts that are more environmentally friendly. wernerblank.com Researchers have investigated various metal salts and chelates, such as those based on zirconium and zinc, which can offer high selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water. patsnap.comwernerblank.com For instance, zirconium chelates have been shown to activate hydroxyl groups and catalyze the isocyanate-hydroxyl reaction through an insertion mechanism, which is particularly useful in water-borne applications. wernerblank.com

Another promising frontier is the use of synergistic catalyst systems. For example, combining metal-organic frameworks (MOFs) with ionic liquids has been shown to enhance the efficiency and selectivity of polyurethane reactions. patsnap.com MOFs provide a high surface area for catalysis, while ionic liquids can act as stabilizers. patsnap.com Similarly, cobalt-catalyzed asymmetric reductive coupling reactions are emerging as a powerful method for creating sterically bulky chiral amides from isocyanates and alkyl halides, a significant challenge in asymmetric synthesis. acs.org

Future investigations could systematically explore a wider range of metal-based catalysts, including those based on aluminum and other earth-abundant metals, and tailor their ligand designs for precise control over reaction kinetics and product properties. patsnap.com The study of base catalysts, such as tertiary amines, amidines, and carboxylate anions, also warrants further exploration, as their catalytic mechanism can significantly influence the distribution of products like carbamates, allophanates, and isocyanurates. rsc.org

Catalyst TypePotential AdvantagesResearch Focus
Non-Tin Metal Chelates (e.g., Zirconium) Reduced toxicity, high selectivity for isocyanate-hydroxyl reaction. wernerblank.comDevelopment for water-borne coatings, understanding insertion mechanisms. wernerblank.com
Synergistic Systems (e.g., MOFs + Ionic Liquids) Enhanced efficiency and selectivity, precise kinetic control. patsnap.comExploring new combinations, application in high-performance polymer synthesis. patsnap.com
Cobalt-Based Catalysts Enables asymmetric synthesis of complex chiral amides. acs.orgBroadening substrate scope, elucidating reaction pathways. acs.org
Customized Organometallic Complexes High activity and selectivity through tailored ligand design. patsnap.comDevelopment of catalysts based on earth-abundant metals like aluminum and zinc. patsnap.com
Anionic and Base Catalysts Control over product distribution (carbamates vs. isocyanurates). rsc.orgUnderstanding the relationship between catalyst structure and reaction mechanism. rsc.org

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The complexity of isocyanate reactions, which are influenced by numerous variables like temperature, catalyst, and solvent, makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). patsnap.compatsnap.com These computational tools are poised to revolutionize how chemical reactions are designed and optimized.

Predictive modeling can be used to forecast reaction outcomes and optimize process parameters. patsnap.com By training neural network models on large datasets of experimental reactions, it is possible to predict the most suitable catalysts, solvents, reagents, and temperatures for a specific transformation. nih.gov For example, models trained on databases like Reaxys have shown the ability to predict the correct chemical context for a reaction with high accuracy. nih.gov This approach can significantly reduce the number of trial-and-error experiments, saving time and resources. rsc.org

In the context of 4-Chloro-2-methoxyphenyl isocyanate, ML algorithms could analyze large datasets to discover new formulations, predict performance characteristics, and accelerate research and development. patsnap.com A key challenge in this area is that reaction databases are often biased toward successful outcomes, with very few "unproductive" examples. mit.edu A novel modeling framework addresses this by using reaction templates combined with neural networks to rank a list of potential products, successfully identifying the major product in a significant percentage of cases. nih.gov

Future work will likely focus on refining these models to handle the nuances of specific isocyanate chemistries. This includes developing more sophisticated molecular representations that capture the electronic and steric effects governing reactivity. nih.gov The integration of ML with automated synthesis platforms could enable a closed-loop system where AI designs, executes, and learns from experiments in real-time.

AI/ML ApplicationObjectivePotential Impact
Reaction Condition Recommendation Predict optimal catalysts, solvents, and temperature for a given reaction. nih.govReduces experimental workload and accelerates process optimization. patsnap.comnih.gov
Reaction Outcome Prediction Identify the major product from a set of possible outcomes. nih.govImproves the success rate of synthesis planning and avoids failed reactions. nih.gov
Formulation Discovery Analyze large datasets to identify novel isocyanate formulations with desired properties. patsnap.comAccelerates the development of new materials for specific applications. patsnap.com
Drug Delivery Modeling Predict the release kinetics of drugs from isocyanate-derived materials like aerogels. rsc.orgSaves time and cost in the development of new drug delivery systems. rsc.org

Exploration of Sustainable and Green Synthesis Routes

The traditional synthesis of isocyanates often relies on hazardous reagents like phosgene (B1210022), which poses significant health and environmental risks. rsc.orgrsc.orgpatsnap.com A major thrust of future research is the development of sustainable and green synthesis routes that avoid such toxic chemicals. rsc.orgrsc.org

The chemical industry is actively seeking phosgene-free methods for producing isocyanates. rsc.orgpatsnap.com One promising avenue is the thermal decomposition of carbamates, which can be derived from amines, alcohols, and carbon dioxide, offering a potentially greener pathway. researchgate.net Research in this area focuses on designing efficient catalysts to facilitate the carbamate-to-isocyanate conversion at lower temperatures. researchgate.net

Another key area is the development of bio-based isocyanates, which utilize renewable feedstocks instead of petroleum-based raw materials. patsnap.com This approach not only reduces the carbon footprint of isocyanate production but also aligns with the principles of a circular economy. patsnap.com For example, companies have developed isocyanates derived from starch and other bio-based materials. ulprospector.com The exploration of processes using green hydrogen and ammonia (B1221849) to produce the necessary amine precursors is also underway. patsnap.compatsnap.com

Development of High-Throughput Screening Methodologies for Reactivity Profiling

To accelerate the discovery of new applications and optimize reaction conditions for isocyanates like this compound, high-throughput screening (HTS) methodologies are essential. patsnap.comunchainedlabs.com HTS allows for the rapid and systematic exploration of a wide array of reaction variables, such as catalysts, solvents, and temperatures. unchainedlabs.com

This approach enables researchers to quickly evaluate the feasibility of new chemical transformations and pinpoint optimal conditions from a vast parameter space. unchainedlabs.com For instance, major chemical companies have invested in HTS methods to rapidly assess the reactivity of various isocyanate formulations under different conditions. patsnap.com These screening platforms often employ specialized reactors that allow for parallel synthesis under various pressures and temperatures, followed by rapid analysis using techniques like HPLC or GC. unchainedlabs.com

Future developments in this area will likely involve the integration of HTS with robotics and machine learning. patsnap.com This would create fully automated workflows where an AI algorithm designs an array of experiments, a robotic system performs the reactions, and the results are fed back into the model for iterative learning and optimization. Such systems would dramatically increase the pace of research, allowing for the comprehensive reactivity profiling of this compound against a wide range of nucleophiles and under diverse catalytic conditions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is critical for controlling isocyanate reactions. mt.com Advanced spectroscopic probes that allow for in-situ, real-time monitoring are invaluable tools for gaining this insight. mt.comresearchgate.net

Mid-infrared (IR) spectroscopy, particularly using a fiber-optic attenuated total reflectance (ATR) probe, has proven to be a powerful technique for monitoring isocyanate chemistry. mt.comresearchgate.net The strong and distinct absorption band of the isocyanate group's asymmetric N=C=O stretch (around 2250-2275 cm⁻¹) serves as a convenient marker for tracking the progress of a reaction in real time. researchgate.netgoogle.com This allows for the direct measurement of isocyanate consumption, providing immediate data on reaction rates, initiation, conversion, and endpoint without the need for offline sampling. mt.comresearchgate.net

Future research will focus on enhancing these real-time monitoring capabilities. This includes the development of more robust and sensitive probes for use in challenging industrial environments, such as during reactive extrusion processes. researchgate.net Combining mid-IR and near-infrared (NIR) spectroscopy can provide a more comprehensive analysis, with multivariate regression models used to quantify isocyanate content and other process variables. The use of rapid-scan FTIR spectrometers can enable the monitoring of very fast reactions, which is crucial when highly active catalysts are employed. researchgate.netjascoinc.com For this compound, applying these advanced spectroscopic tools would enable precise process control, ensure consistent product quality, and deepen the fundamental understanding of its reactivity. mt.com

Spectroscopic TechniqueApplicationKey Advantage
In-situ FTIR (ATR Probe) Real-time tracking of isocyanate concentration during reactions. mt.comresearchgate.netDirect, continuous measurement of reaction kinetics and conversion without sampling. mt.comresearchgate.net
Combined MIR/NIR Spectroscopy Quantitative analysis of isocyanate content in reactive extrusion (REX). Provides robust, in-process monitoring and control for polymer synthesis.
Rapid-Scan FTIR Monitoring of fast chemical reactions, such as those with highly active catalysts. researchgate.netjascoinc.comCaptures kinetic data for reactions that occur on short timescales. researchgate.net
Fiber-Optic Probes In-situ monitoring in various reactor types, including glove boxes and industrial reactors. jascoinc.comOffers flexibility and allows for monitoring in remote or contained environments. jascoinc.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methoxyphenyl isocyanate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of aryl isocyanates typically involves phosgenation of primary amines. For derivatives like this compound, a modified approach using sulfonamide intermediates (e.g., 4-chloro-3-nitrobenzene sulfonamide) can yield isocyanates via treatment with phosgene and butyl isocyanate, achieving ~66% yield after distillation . Key parameters include solvent choice (polar aprotic solvents like THF) and reaction time to minimize side reactions. Post-synthesis, derivatization (e.g., methyl carbamate formation) aids in stabilizing reactive isocyanate groups for characterization .

Q. How can the purity and isocyanate content of this compound be accurately quantified?

  • Methodological Answer : Indirect gas chromatography (GC) methods are preferred due to the reactivity and thermal instability of isocyanates. React the isocyanate with excess n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC with flame ionization detection. This method avoids decomposition issues associated with direct GC analysis and allows standardization using n-DBA alone, eliminating the need for pure isocyanate reference materials . For validation, compare results with titration (e.g., ASTM methods) to ensure precision (±1–2% error).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Exposure Mitigation : Use inert atmosphere gloveboxes to prevent moisture-induced hydrolysis. Monitor airborne isocyanate levels using OSHA Method 42 or biomonitoring (e.g., urinary metabolites like 4-chloro-2-methoxyphenylurea) .
  • First Aid : Immediate decontamination with water for skin/eye contact; consult a physician if respiratory symptoms develop .
  • Waste Disposal : Hydrolyze residual isocyanate with aqueous ethanol (1:1 v/v) before disposal to neutralize reactivity .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other aryl isocyanates in postsynthetic modification (PSM) of metal-organic frameworks (MOFs)?

  • Methodological Answer : Reactivity is governed by electron-withdrawing substituents (e.g., Cl, OCH₃). In MOF functionalization, this compound exhibits intermediate reactivity compared to trifluoroacetyl isocyanate (fast) and 4-bromophenyl isocyanate (slow). Solvent choice (e.g., DMF vs. DCM) modulates diffusion rates, enabling core-shell microstructures in one-pot PSM. For hierarchical architectures (e.g., Matryoshka structures), sequential PSM with reagents of differing reactivities is required .

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer : The methoxy group directs nucleophiles (e.g., amines, alcohols) to the isocyanate carbon via resonance stabilization of the transition state. Chlorine at the 4-position sterically hinders para attack, favoring ortho/meta adducts. Kinetic studies in THF at 0–25°C reveal a second-order dependence on nucleophile concentration, suggesting a concerted mechanism. Computational modeling (DFT) can validate charge distribution and transition-state geometries .

Q. How can structural characterization of this compound derivatives be optimized for crystallographic studies?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

  • Data Collection : High-resolution (<1.0 Å) data at 100 K to minimize thermal motion.
  • Anomalous Scattering : Chlorine atoms enhance phase determination via SHELXD .
  • Validation : Cross-check with spectroscopic data (e.g., IR: ν(NCO) ~2270 cm⁻¹; NMR: δ 125–130 ppm for isocyanate carbon) .

Q. What strategies resolve contradictions in biomarker data for occupational exposure to this compound?

  • Methodological Answer : Discrepancies arise from biomarker stability (e.g., hydrolyzed vs. protein-adducted forms). Use paired sampling:

  • Urine : Quantify hydrolyzed metabolites (e.g., 4-chloro-2-methoxyphenylurea) via LC-MS/MS.
  • Serum : Detect albumin adducts using immunoassays or MALDI-TOF .
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-individual variability in metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.